molecular formula C20H22O3 B122869 6-Oxo-ethinylestradiol CAS No. 38002-18-5

6-Oxo-ethinylestradiol

Cat. No.: B122869
CAS No.: 38002-18-5
M. Wt: 310.4 g/mol
InChI Key: QHTAUDUBRNENFJ-VCNAKFCDSA-N
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Description

6-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication Ethinylestradiol itself is a synthetic form of estradiol, a natural estrogen, and is commonly used in combination with progestins in oral contraceptives

Scientific Research Applications

6-Oxo-ethinylestradiol has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its interactions with estrogen receptors and its potential effects on cellular processes.

    Medicine: Investigated for its potential use in hormone replacement therapy and as a component in contraceptives.

    Industry: Utilized in the development of pharmaceutical formulations and as a quality control standard.

Safety and Hazards

The safety data sheet for ethinylestradiol, a related compound, classifies it as having acute oral toxicity (Category 4), carcinogenicity (Category 2), and reproductive toxicity (Category 1A) . Another source also mentions the hazards associated with ethinylestradiol .

Mechanism of Action

Target of Action

6-Oxo-ethinylestradiol is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are estrogen receptors, which are found in various tissues including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in numerous biological processes.

Mode of Action

EE acts as an agonist of the estrogen receptors . It binds to these receptors and triggers a series of cellular responses. Specifically, it decreases luteinizing hormone, leading to a decrease in endometrial vascularization, and it also decreases gonadotrophic hormone, preventing ovulation .

Biochemical Pathways

Upon binding to its target, EE enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA interacts with ribosomes, producing specific proteins that express the effect of EE upon the target cell . During first-pass metabolism, EE is extensively conjugated via glucuronidation and sulfation into the hormonally inert ethinylestradiol glucuronides and ethinylestradiol sulfate (EE sulfate) .

Pharmacokinetics

EE is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . It has a bioavailability of 38-48% . The elimination half-life of EE ranges from 7 to 36 hours . Approximately 62% of EE is excreted in feces and 38% in urine .

Result of Action

The action of EE results in various physiological effects. In women, it is widely used in birth control pills to prevent pregnancy . It can also be used to treat symptoms of menopause, gynecological disorders, and certain hormone-sensitive cancers . In men, EE can cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

The action of EE can be influenced by various environmental factors. . This can potentially affect aquatic organisms. Furthermore, the efficacy and stability of EE can be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-ethinylestradiol involves several steps, starting from ethinylestradiol. The key steps include oxidation reactions to introduce the oxo group at the 6th position. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve controlled temperatures and pH to ensure selective oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-ethinylestradiol undergoes various chemical reactions, including:

    Oxidation: Introduction of the oxo group at the 6th position.

    Reduction: Conversion of the oxo group back to a hydroxyl group under specific conditions.

    Substitution: Reactions involving the replacement of functional groups on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Ethinylestradiol: The parent compound, widely used in contraceptives.

    Estradiol: The natural estrogen, with different pharmacokinetic properties.

    Diethylstilbestrol: A synthetic estrogen with distinct structural features.

Uniqueness

6-Oxo-ethinylestradiol is unique due to the presence of the oxo group at the 6th position, which imparts different chemical and biological properties compared to its parent compound, ethinylestradiol. This structural modification may result in altered receptor binding and metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3/t14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTAUDUBRNENFJ-VCNAKFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191417
Record name 6-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-18-5
Record name 6-Oxo-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038002185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-3,17-Dihydroxy-19-norpregna-1,3,5(10)-trien-20-yn-6-one, 3,17β-Dihydroxy-17α-ethynylestra-1,3,5(10)-trien-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-OXO-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M79F2839C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the novel synthesis approach for 6-Oxo-ethinylestradiol described in the research?

A1: The research presents a "short and simple" method [] for synthesizing this compound (compound 7 in the paper) from Ethinylestradiol (compound 1). The key novelty lies in using a specific acetate derivative (compound 10) and a ketone intermediate (compound 11) to achieve the desired transformation. This method is proposed as a more efficient alternative to previously existing procedures.

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